Vanadyl citrate
Description
Properties
CAS No. |
16522-06-8 |
|---|---|
Molecular Formula |
C6H5O8V- |
Molecular Weight |
256.04 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;oxovanadium(2+) |
InChI |
InChI=1S/C6H8O7.O.V/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;+2/p-3 |
InChI Key |
WFHSPNCGYSVLCW-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O=[V+2] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O=[V+2] |
Other CAS No. |
16522-06-8 |
Synonyms |
vanadyl citrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Stability
Key Findings :
Enzyme Inhibition Mechanisms
This compound and related compounds inhibit enzymes like ATP citrate lyase (ACL) and glucose-6-phosphatase (G6Pase), but their modes of action differ:
Key Findings :
Key Findings :
Q & A
Q. What experimental conditions are critical for synthesizing vanadyl citrate complexes in anodic alumina oxide (AAO)?
The synthesis involves a two-step anodization process in 2 wt.% H₂SO₄ containing 0.04 M V₂O₅ and 0.08 M citric acid. Key parameters include:
- Voltage range : 13–23 V (temperature-dependent, e.g., 0°C or 15°C).
- Chelation confirmation : UV-Vis spectroscopy (absorption maxima at 770 nm for [VO(H₂O)₂(cit)]⁻ complexes) .
- Post-treatment : Oxide removal via chemical etching (6 wt.% H₃PO₄ + 1.8 wt.% H₂CrO₄) to ensure pore uniformity .
Q. How can UV-Vis spectroscopy validate the formation of this compound chelates?
UV-Vis spectra of V₂O₅ in H₂SO₄ with citric acid show distinct absorption bands:
- Low pH : Citrate ligands stabilize VO²⁺, with d-d transitions (713–833 nm) and π→π* transitions (~200 nm) .
- Quantitative validation : Dilute solutions (2.10⁻⁴ M V₂O₅) confirm chelate stability through peak intensity ratios .
Q. What characterization methods are essential for analyzing this compound-doped AAO?
- FE-SEM : Measures pore diameter and interpore distance (e.g., 13–17 V yields 15–25 nm pores) .
- Photoluminescence (PL) mapping : Identifies emission maxima at 270 nm (this compound) and 455 nm (F⁺-centers) .
- Fluorescence decay : Stroboscopic techniques with 280/340 nm excitation reveal lifetimes up to 44.6 ns, analyzed via deconvolution models (χ² fitting) .
Advanced Research Questions
Q. How do voltage and temperature during anodization influence this compound incorporation into AAO?
- Voltage dependence : Higher voltages (e.g., 17 V) increase pore diameter (25 nm vs. 15 nm at 13 V) but reduce vanadium content (0.08 at.% at 13 V vs. 0.05 at.% at 17 V) .
- Temperature effects : Lower temperatures (0°C) enhance citrate protonation, stabilizing chelates and improving doping efficiency .
Q. What mechanisms explain the dual photoluminescence peaks in this compound-doped AAO?
- 270 nm emission : Attributable to ligand-to-metal charge transfer (LMCT) in [VO(cit)]⁻ complexes .
- 455 nm emission : Arises from F⁺-centers (oxygen vacancies) in AAO, modified by citrate-induced lattice strain .
- Contradiction note : PL intensity inversely correlates with vanadium content, suggesting competitive doping and vacancy formation .
Q. How can fluorescence decay data resolve ambiguities in this compound’s electronic structure?
Q. Why do citrate additives prevent anode dissolution during low-voltage anodization?
- Chelation effect : Citrate anions form stable complexes with VO²⁺, reducing aggressive sulfate ion interactions with aluminum .
- Electrolyte buffering : Citrate moderates pH shifts, maintaining steady growth of AAO at voltages as low as 13 V .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in vanadium doping levels under similar synthesis conditions?
- Key factors : Variations in citric acid protonation (pH-dependent) and post-etching residue .
- Mitigation : Standardize H₂SO₄ purity and etching time (90 mins at 60°C) to minimize batch-to-batch variability .
Q. What explains the nonlinear relationship between fluorescence lifetime and vanadium content?
- Quenching effects : Higher vanadium concentrations (>0.08 at.%) promote non-radiative recombination, shortening τ₃ .
- Spatial distribution : Aggregated [VO(cit)]⁻ clusters at grain boundaries reduce lifetime homogeneity .
Methodological Best Practices
Q. How to optimize FE-SEM imaging for quantifying AAO pore geometry?
- Sample preparation : Use cross-sectional views and triple-image averaging (NIS-Elements/WSxM software) .
- Voltage calibration : Ensure <1 kV beam energy to minimize charging artifacts in non-conductive AAO .
Q. What statistical approaches validate PL emission maps?
- Intensity normalization : Reference to undoped AAO controls .
- PCA analysis : Differentiates citrate-related emission from background oxide signals .
Tables for Key Parameters
| Parameter | Conditions (15°C, 13 V) | Conditions (0°C, 17 V) | Source |
|---|---|---|---|
| Vanadium content (at.%) | 0.08 | 0.05 | Table 1 |
| Average pore diameter (nm) | 15 | 25 | Table 3 |
| Fluorescence lifetime (ns) | 44.6 | 22.3 | Table 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
